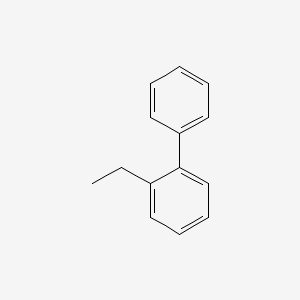

1-Ethyl-2-phenylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYHUARHITGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068234 | |

| Record name | 2-Ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1812-51-7, 40529-66-6 | |

| Record name | 1,1'-Biphenyl, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040529666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethyl-2-phenylbenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-phenylbenzene

Introduction

This compound, also known as 2-ethylbiphenyl (CAS No. 1812-51-7), is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2] Structurally, it consists of a biphenyl core where an ethyl group is attached to the ortho-position of one of the phenyl rings. This substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and as an intermediate in the development of more complex molecules, including pharmaceuticals.[2]

The biphenyl scaffold is a prevalent motif in medicinal chemistry and materials science.[3] The introduction of an ethyl group at the 2-position creates a chiral axis due to hindered rotation (atropisomerism) if other suitable substituents are present, although the barrier to rotation in this compound itself is relatively low. Understanding the fundamental chemical properties, spectroscopic signature, synthesis, and reactivity of this compound is crucial for its effective utilization in research and development. This guide provides a comprehensive technical overview intended for scientists and professionals in related fields.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its volatility, and for designing purification and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 1812-51-7 | [1][4] |

| Molecular Formula | C₁₄H₁₄ | [1][4] |

| Molecular Weight | 182.26 g/mol | [1][4] |

| Appearance | Colorless liquid (predicted) | [N/A] |

| Melting Point | -6.0 °C | [1] |

| Boiling Point | 266.0 °C | [1] |

| Density | 0.971 g/cm³ | [4] |

| Flash Point | 136.9 °C | [4] |

| Refractive Index | 1.557 | [4] |

| XLogP3 | 4.3 | [1] |

Spectroscopic Profile

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 182, corresponding to its molecular weight.[5] A significant fragment ion would be observed at m/z = 167, resulting from the benzylic cleavage and loss of a methyl group (•CH₃). This [M-15]⁺ fragment is characteristic of ethyl-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar biphenyl compounds.[6][7][8]

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the overlapping signals of the nine aromatic protons. The ethyl group protons will appear in the aliphatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet (m) | 9H | Ar-H |

| ~ 2.65 | Quartet (q) | 2H | -CH₂- |

| ~ 1.25 | Triplet (t) | 3H | -CH₃ |

¹³C NMR: The carbon NMR spectrum will display 10 distinct signals for the 14 carbon atoms, accounting for symmetry in the unsubstituted phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 142 - 145 | Quaternary Ar-C (C-C bond) |

| ~ 127 - 130 | Ar-CH |

| ~ 25 - 28 | -CH₂- |

| ~ 15 - 17 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The key absorptions for this compound are predicted based on characteristic frequencies for aromatic and alkyl groups.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 2975 | Aliphatic C-H Stretch (ethyl group) |

| ~ 1600, ~1475 | Aromatic C=C Ring Stretch |

| 740 - 780 | C-H Out-of-Plane Bend (ortho-disubstituted) |

| 690 - 740 | C-H Out-of-Plane Bend (monosubstituted) |

Synthesis and Reactivity

Synthetic Strategies: Suzuki-Miyaura Cross-Coupling

The most efficient and widely used method for constructing unsymmetrical biphenyls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester derivative) and an aryl halide.[12] For this specific target, the reaction would involve coupling 2-ethylphenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).[13]

Caption: Workflow for Suzuki-Miyaura Synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling [3][14]

-

Flask Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-ethylphenylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or DME/H₂O in a 4:1 ratio).[3] Following this, add bromobenzene (1.0 equivalent) via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the two aromatic rings and the ethyl side chain.

-

Electrophilic Aromatic Substitution (EAS): Both phenyl rings can undergo EAS (e.g., nitration, halogenation, Friedel-Crafts acylation). The ethyl group is an activating, ortho, para-directing group.[15] Therefore, substitution on the ethyl-bearing ring will preferentially occur at the positions ortho and para to the ethyl group. The phenyl substituent is a deactivating group via induction but can direct ortho/para through resonance, though its directing effect is generally weaker than the alkyl group. Steric hindrance from the adjacent phenyl ring will significantly disfavor substitution at the ortho position (C6).

-

Oxidation: The benzylic protons on the ethyl group's methylene (-CH₂-) are susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) to form a ketone (2-acetylbiphenyl) or, under harsher conditions, a carboxylic acid.

-

Ortho-C–H Activation: The presence of the alkyl group can direct transition metal catalysts to selectively activate the adjacent ortho-C–H bond of the same ring, providing a pathway for further functionalization at that position.[16]

-

Hydrogenation: Under high pressure and in the presence of a catalyst (e.g., Ni, Pd, Pt), the aromatic rings can be hydrogenated to form 1-ethyl-2-phenylcyclohexane and other related saturated products.

Safety and Handling

This compound is classified with the GHS07 hazard symbol, indicating it is harmful.[2] While a specific Material Safety Data Sheet (MSDS) is not widely available, prudent laboratory practices for handling substituted aromatic hydrocarbons should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Research Significance

The primary application of this compound is as a building block or intermediate in synthetic organic chemistry.[2] Its structural motif is valuable for:

-

Pharmaceutical Development: Biphenyl structures are key components in many pharmacologically active molecules, including certain anti-inflammatory drugs and kinase inhibitors.[3] this compound serves as a precursor for more complex, functionalized biphenyls in drug discovery pipelines.

-

Materials Science: Substituted biphenyls are integral to the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs), where the electronic and photophysical properties of the biphenyl core are exploited.[3]

-

Chemical Synthesis: It is used as a reagent and fine chemical for creating more complex molecular architectures in academic and industrial research settings.[2]

References

- 1. echemi.com [echemi.com]

- 2. 2-Ethyl-1,1'-biphenyl [synhet.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]

- 5. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. youtube.com [youtube.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Selective ortho-C–H Activation in Arenes without Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of an Ortho-Substituted Biphenyl

An In-Depth Technical Guide to 1-Ethyl-2-phenylbenzene (CAS 1812-51-7)

This compound, also known by its synonym 2-Ethylbiphenyl, is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2][3] Identified by the CAS Number 1812-51-7, its structure consists of two phenyl rings linked by a single bond, with an ethyl group positioned at the ortho- (2-) position of one ring.[3] This specific substitution pattern breaks the symmetry of the parent biphenyl molecule, imparting unique steric and electronic properties that make it a valuable intermediate in fine chemical synthesis, medicinal chemistry, and materials science.[4] This guide provides a comprehensive technical overview for researchers, covering its physicochemical properties, robust synthesis methodologies, detailed analytical characterization, potential applications, and essential safety protocols.

Part 1: Core Physicochemical Properties

The physical and chemical characteristics of a compound govern its behavior in reactions, separations, and formulations. The properties of this compound are summarized below, providing foundational data for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1812-51-7 | [1][2][4] |

| Molecular Formula | C₁₄H₁₄ | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Ethylbiphenyl, o-Ethylbiphenyl | [2][3] |

| Molecular Weight | 182.26 g/mol | [1][2] |

| Exact Mass | 182.10955 g/mol | [1] |

| Boiling Point | 266.0 - 298.5 °C at 760 mmHg | [1][2] |

| Melting Point | -6.0 °C | [1] |

| Density | 0.971 g/cm³ | [2] |

| Refractive Index | 1.557 | [2] |

| Flash Point | 136.9 °C | [2] |

| XLogP3 | 4.3 | [1] |

Part 2: Synthesis Methodologies: Forging the C-C Biaryl Bond

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For an unsymmetrically substituted compound like this compound, cross-coupling reactions are the most precise and efficient strategies.

Suzuki-Miyaura Coupling: A Palladium-Catalyzed Approach

The Suzuki-Miyaura coupling is arguably the most versatile method for synthesizing biaryl compounds due to its mild conditions and tolerance of various functional groups.[5] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[5][6]

Causality of Experimental Choices: The choice of coupling partners can be either (A) (2-ethylphenyl)boronic acid with a phenyl halide or (B) phenylboronic acid with a 2-ethylphenyl halide. The selection often depends on the commercial availability and stability of the starting materials. A biphasic solvent system (e.g., an organic solvent with an aqueous base) is employed to facilitate the reaction, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) sometimes added to enhance the interaction between the organic and aqueous phases.[6][7] The base is crucial for the transmetalation step of the catalytic cycle.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol) or Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).[5][7]

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Reagent Addition: Under the inert atmosphere, add 2-bromoethylbenzene (1.0 mmol) followed by a degassed solvent system, such as a 4:1 mixture of Toluene and Water (10 mL).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a nonpolar solvent like hexanes) to yield pure this compound.

Grignard Reagent-Based Synthesis

The Grignard reaction is a classic organometallic reaction for forming carbon-carbon bonds.[8] It involves the reaction of a highly nucleophilic Grignard reagent (R-MgX) with an electrophile. For biaryl synthesis, this typically involves a metal-catalyzed cross-coupling of the Grignard reagent with an aryl halide.

Causality of Experimental Choices: This method's success hinges on the complete exclusion of water and other protic sources, as Grignard reagents are extremely strong bases and will be quenched instantly by them.[9][10] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to stabilize the Grignard reagent.[8] The formation of the Grignard reagent is an insertion of magnesium metal into the carbon-halogen bond, often initiated with a small crystal of iodine to activate the magnesium surface.[8]

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Experimental Protocol: Grignard-Based Synthesis

-

Apparatus Preparation: Assemble a three-neck round-bottom flask, dropping funnel, and reflux condenser. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of inert gas (Nitrogen or Argon).

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine. In the dropping funnel, place a solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous ether.

-

Initiation and Addition: Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.[11] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[11] After addition is complete, stir for an additional 1-2 hours at room temperature.

-

Coupling Reaction: In a separate, inert-atmosphere flask, dissolve bromobenzene (1.0 equivalent) and a suitable catalyst (e.g., a palladium or nickel complex) in anhydrous THF. Cool this solution in an ice bath.

-

Addition of Grignard: Transfer the prepared Grignard reagent solution to the cooled catalyst mixture via cannula. Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography to isolate this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol. A combination of spectroscopic methods provides an unambiguous structural fingerprint.[12][13]

| Technique | Expected Observations for this compound |

| ¹H NMR | ~1.2 ppm (triplet, 3H): Methyl (–CH₃) protons, split by the adjacent methylene group. ~2.7 ppm (quartet, 2H): Methylene (–CH₂–) protons, split by the adjacent methyl group. ~7.2-7.5 ppm (multiplet, 9H): Aromatic protons from both phenyl rings, appearing as a complex, overlapping pattern due to ortho-substitution. |

| ¹³C NMR | ~15 ppm: Methyl carbon. ~25 ppm: Methylene carbon. ~125-145 ppm: Twelve distinct signals for the aromatic carbons (some may have coincidental chemical shifts). Signals for the quaternary carbons (C1, C2, and C1') will be of lower intensity. |

| IR Spectroscopy | ~2850-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the ethyl group. ~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 182. Key Fragments: m/z = 167 (loss of •CH₃), m/z = 153 (loss of •C₂H₅). |

| Gas Chromatography (GC) | A single major peak on a suitable nonpolar column, indicating the purity of the isolated compound. Retention time is dependent on the specific column and conditions used. |

Part 4: Applications and Research Interest

While this compound is not typically an end-product, its value lies in its role as a sophisticated building block.[4]

-

Pharmaceutical Intermediates: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a precursor for more complex, biologically active molecules where the specific ortho-ethyl substitution pattern can influence conformation and receptor binding.[4][7]

-

Fine and Specialty Chemicals: It is used in the synthesis of specialized chemicals where precise molecular architecture is required.[1][4] This includes potential applications as a precursor to ligands for catalysis or as a component in organic electronic materials.

-

Solvent Applications: Like other alkyl-substituted aromatic hydrocarbons, it possesses high solvency power for a range of organic compounds, resins, and polymers, making it potentially useful in formulations for coatings, adhesives, or as a reaction medium.[14]

Part 5: Safety and Handling Protocols

Adherence to strict safety protocols is paramount when working with any chemical. The following guidelines are synthesized from standard safety data sheets for aromatic hydrocarbons.

-

Hazard Identification: this compound should be treated as a flammable liquid. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[15][16] Long-term exposure to similar aromatic solvents may have adverse health effects.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[15][17]

-

Respiratory Protection: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.

-

-

Handling and Storage:

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15] Do not let the product enter drains.

-

Conclusion

This compound (CAS 1812-51-7) is a structurally significant substituted biaryl. Its synthesis is reliably achieved through established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura reaction or via classic organometallic routes involving Grignard reagents. Its primary utility is as a versatile intermediate for the construction of more complex molecules in the pharmaceutical and fine chemical industries. Proper characterization using a suite of spectroscopic techniques is essential for verifying its identity and purity, while strict adherence to safety protocols ensures its responsible handling in a research environment.

References

- 1. echemi.com [echemi.com]

- 2. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]

- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 4. 2-Ethyl-1,1'-biphenyl [synhet.com]

- 5. benchchem.com [benchchem.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. lehigh.edu [lehigh.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. vinatiorganics.com [vinatiorganics.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Ethylbiphenyl

This guide provides a comprehensive overview of the fundamental physical and chemical properties of 2-Ethylbiphenyl. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its application in a laboratory and research setting.

Introduction

2-Ethylbiphenyl, also known as 1-ethyl-2-phenylbenzene, is an aromatic hydrocarbon with the chemical formula C14H14.[1] Its molecular structure, consisting of a biphenyl backbone with an ethyl group substituent at the ortho position, imparts specific physical and chemical characteristics that are critical for its use in various scientific applications. Understanding these properties is paramount for its proper handling, characterization, and utilization in synthetic chemistry and materials science.

Molecular and Chemical Identity

A clear identification of 2-Ethylbiphenyl is the first step in its scientific application. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Chemical Name | 2-Ethylbiphenyl | [2] |

| Synonyms | This compound, o-Ethylbiphenyl | [2][3] |

| CAS Registry Number | 1812-51-7 | [1][2] |

| Molecular Formula | C14H14 | [1][2][3] |

| Molecular Weight | 182.261 g/mol | [2][3] |

| InChIKey | DLMYHUARHITGIJ-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=CC=CC=C1C2=CC=CC=C2 | [1] |

Core Physical Properties

The physical state and behavior of 2-Ethylbiphenyl under various conditions are dictated by its core physical properties. These values are essential for predicting its behavior in reactions, separations, and formulations.

| Physical Property | Value | Source |

| Melting Point | -6 °C | [1] |

| Boiling Point | 298.5 °C at 760 mmHg | [3] |

| Density | 0.971 g/cm³ | [3] |

| Refractive Index (nD) | 1.557 | [3] |

| Flash Point | 136.9 °C | [3] |

| Vapor Pressure | 0.00224 mmHg at 25 °C | [3] |

Experimental Determination of Physical Properties: A Methodological Overview

Accurate determination of these physical properties is crucial for quality control and research purposes. The following outlines standard experimental protocols.

Workflow for Determining Key Physical Properties

Caption: Standard experimental workflows for determining the physical properties of 2-Ethylbiphenyl.

Step-by-Step Protocols:

-

Melting Point Determination (DSC):

-

A small, accurately weighed sample of 2-Ethylbiphenyl is hermetically sealed in an aluminum pan.

-

The sample pan and a reference pan are placed in the Differential Scanning Calorimeter (DSC) cell.

-

The temperature is ramped at a controlled rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak. The causality behind this choice is that the onset represents the beginning of the phase transition, providing a more reproducible value than the peak maximum.

-

-

Boiling Point Determination:

-

A sample of 2-Ethylbiphenyl is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The atmospheric pressure is recorded.

-

The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation. This correction is crucial as boiling point is highly dependent on ambient pressure.

-

-

Density Measurement (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with 2-Ethylbiphenyl, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

The density of 2-Ethylbiphenyl is calculated by dividing the mass of the sample by its volume. This method provides high accuracy due to the precise volume determination.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

A few drops of 2-Ethylbiphenyl are placed on the prism of an Abbe refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as refractive index is temperature-dependent. The standard is typically the sodium D-line (589 nm).

-

Spectroscopic Profile

The spectroscopic data of 2-Ethylbiphenyl provides a unique fingerprint for its identification and structural elucidation. The National Institute of Standards and Technology (NIST) provides access to mass spectrum and UV/Visible spectrum data for 2-Ethylbiphenyl.[2][4] PubChem also serves as a valuable resource for accessing various spectral information.[5]

Key Spectroscopic Techniques and Their Utility

Caption: Key spectroscopic techniques for the characterization of 2-Ethylbiphenyl.

-

Mass Spectrometry (MS): The mass spectrum of 2-Ethylbiphenyl would show a molecular ion peak corresponding to its molecular weight (182.26 g/mol ). The fragmentation pattern would be characteristic of an ethyl-substituted biphenyl, with potential fragments arising from the loss of the ethyl group or cleavage of the biphenyl linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the two phenyl rings and the protons of the ethyl group. The aromatic region would show complex multiplets due to the ortho-substitution. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.

-

¹³C NMR: The carbon NMR spectrum would show a set of signals for the aromatic carbons, with the number of signals depending on the symmetry of the molecule, and two signals for the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl group. Aromatic C=C stretching vibrations would also be prominent. The absence of strong absorptions for functional groups like hydroxyl or carbonyl would confirm the hydrocarbon nature of the molecule.

Solubility Profile

As a nonpolar aromatic hydrocarbon, 2-Ethylbiphenyl is expected to be insoluble in water but soluble in common organic solvents such as ethanol, ether, benzene, and carbon tetrachloride.[6][7] This property is a direct consequence of the "like dissolves like" principle, where nonpolar solutes dissolve in nonpolar solvents.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general safety precautions for 2-Ethylbiphenyl are warranted. It is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, wash the affected area with plenty of soap and water.[10]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-Ethylbiphenyl. The data and experimental methodologies presented herein are intended to provide researchers and scientists with the necessary information for the safe and effective use of this compound in their work. A thorough understanding of these fundamental properties is the bedrock of successful scientific inquiry and development.

References

-

Stenutz, R. 2-ethylbiphenyl. NIST. [Link]

-

National Institute for Petroleum and Energy Research. 2-Ethylbiphenyl: Experimental and Derived Thermodynamic Properties. Data.gov. [Link]

-

National Institute for Petroleum and Energy Research. 2-Ethylbiphenyl: Experimental and Derived Thermodynamic Properties - Description and tables.pdf. Data.gov. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. Ethyl, 2-phenyl-. National Institutes of Health. [Link]

-

PubChem. 2-Methylbiphenyl. National Institutes of Health. [Link]

-

PubChem. Ethyl biphenyl-3-carboxylate. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. 3-Ethylbiphenyl. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 3-Ethylbiphenyl. NIST Chemistry WebBook. [Link]

-

PubChem. Biphenyl. National Institutes of Health. [Link]

-

PubChem. Spectral Information in PubChem. National Institutes of Health. [Link]

-

Wikipedia. Biphenyl. [Link]

-

PubChem. 3-Ethylbiphenyl. National Institutes of Health. [Link]

-

Reddit. Identifying a molecule given IR, Mass Spec, PNMR and CNMR data. r/chemhelp. [Link]

-

Scribd. 2 | PDF | Nuclear Magnetic Resonance | Spectroscopy. [Link]

-

YouTube. Predicting a Structure Based on NMR and IR Spectra. [Link]

-

National Institute of Standards and Technology. 1,1'-Biphenyl, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 4-Ethylbiphenyl. NIST Chemistry WebBook. [Link]

-

Burdick & Jackson. Refractive Index. [Link]

-

PubChem. 4-Ethylbiphenyl. National Institutes of Health. [Link]

Sources

- 1. 2-ethylbiphenyl [stenutz.eu]

- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 3. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]

- 4. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biphenyl - Wikipedia [en.wikipedia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-2-phenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is an aromatic hydrocarbon belonging to the biphenyl class of compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds and marketed drugs.[1][2][3][4] Biphenyl derivatives exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3][5][6] The introduction of substituents onto the biphenyl core, such as the ethyl group in the ortho position of this compound, can significantly influence the molecule's conformation, physicochemical properties, and biological activity. This guide provides a comprehensive technical overview of the molecular structure of this compound, including its synthesis, structural elucidation through spectroscopic methods, and potential relevance in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1812-51-7 | [2] |

| Molecular Formula | C₁₄H₁₄ | [7][8] |

| Molecular Weight | 182.26 g/mol | [7][8] |

| Melting Point | -6 °C | [2] |

| Boiling Point | 266 °C | ECHEMI |

| InChIKey | DLMYHUARHITGIJ-UHFFFAOYSA-N | [7][8] |

Synthesis of this compound

The construction of the biaryl bond is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it an ideal choice for the synthesis of biphenyl derivatives like this compound.[9][10] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate.

A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of (2-ethylphenyl)boronic acid with bromobenzene. The choice of a palladium catalyst and a suitable base is crucial for the reaction's success, with various palladium complexes and carbonate or phosphate bases being commonly employed.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the synthesis of this compound. This protocol is based on established Suzuki-Miyaura coupling procedures and is designed to be a self-validating system for achieving a high yield of the desired product.

Materials:

-

(2-Ethylphenyl)boronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-ethylphenyl)boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) as the catalyst system.

-

Solvent Addition: Add a 3:1 mixture of toluene and water (e.g., 30 mL toluene and 10 mL water).

-

Reactant Addition: To the stirring mixture, add bromobenzene (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to obtain pure this compound.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic toluene/water system is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials, catalyst residues, and byproducts.

Structural Elucidation

The definitive identification and structural confirmation of a synthesized molecule rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization mass spectrum of this compound is available in the NIST Chemistry WebBook.[7][8]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 182, corresponding to the molecular weight of C₁₄H₁₄.

-

Fragmentation Pattern: A prominent fragment is often observed at m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment can be seen at m/z = 152, resulting from the loss of an ethyl group ([M-29]⁺). These fragmentation patterns are characteristic of ethyl-substituted aromatic compounds.

Infrared (IR) Spectroscopy

-

Aromatic C-H Stretch: Peaks in the region of 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

-

Aliphatic C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are due to the C-H stretching of the ethyl group.

-

Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl rings.

-

C-H Bending (Out-of-plane): Bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are expected:

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 9 protons, corresponding to the protons on both phenyl rings. The ortho-substitution will lead to a more complex splitting pattern compared to unsubstituted biphenyl.

-

Ethyl Group (CH₂): A quartet around δ 2.5-2.8 ppm, integrating to 2 protons. The quartet arises from the coupling with the three protons of the adjacent methyl group.

-

Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, integrating to 3 protons, due to coupling with the two protons of the adjacent methylene group.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments. For this compound, the following signals are anticipated:

-

Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. Due to the ortho-substitution, all aromatic carbons are expected to be chemically non-equivalent, resulting in several distinct peaks. The quaternary carbons (to which the other phenyl ring and the ethyl group are attached) will appear in the more downfield region of the aromatic signals.

-

Ethyl Group (CH₂): A signal around δ 25-30 ppm.

-

Ethyl Group (CH₃): A signal around δ 15-20 ppm.

Relevance in Drug Development

The biphenyl moiety is a key structural feature in a variety of therapeutic agents.[1][2] Its rigid, yet conformationally flexible nature allows it to effectively interact with biological targets. The introduction of substituents, such as the ortho-ethyl group in this compound, can significantly impact the molecule's pharmacological profile. The ortho-substitution forces a twisted conformation between the two phenyl rings, which can be crucial for binding to specific protein pockets and can influence properties like metabolic stability.[11]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif suggests potential for exploration in several therapeutic areas. For instance, substituted biphenyls have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.[3][4] The presence of the ethyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Therefore, this compound serves as a valuable building block and a lead compound for the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activities could unveil novel pharmacological properties.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound. From its synthesis via the robust Suzuki-Miyaura coupling to its detailed structural elucidation using a combination of spectroscopic methods, the fundamental chemical aspects of this molecule have been delineated. While specific pharmacological data for this compound remains to be fully explored, its identity as a substituted biphenyl positions it as a compound of interest for medicinal chemists and drug development professionals. The methodologies and data presented herein serve as a valuable resource for researchers working with this and related biphenyl structures, providing a solid foundation for future investigations into its potential therapeutic applications.

References

-

Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18305. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-ethylbiphenyl. Stenutz. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-ethyl-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2'-methyl-1,1'-biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). UC Merced - eScholarship. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Maggio, B., et al. (2022). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Molecular Sciences, 23(19), 11869. [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl)-2-yl)ethan-1-one. Retrieved from [Link]

-

Liu, Z., et al. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 23(5), 989-998. [Link]

-

Halder, D., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 1-21. [Link]

-

Patel, R., et al. (2022). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 15(10), 4443-4449. [Link]

-

Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Retrieved from [Link]

-

YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura reaction of bromobenzene and phenylboronic acid (typical.... Retrieved from [Link]

-

MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

MDPI. (2022). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Retrieved from [Link]

-

Molbank. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-ethylbiphenyl [stenutz.eu]

- 3. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 8. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Ethyl-2-phenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₄.[1][2][3][4] Its structure consists of a biphenyl core with an ethyl group substituted at the 2-position of one of the phenyl rings. Understanding the precise molecular structure and purity of such compounds is paramount in research and development, particularly in fields like medicinal chemistry and materials science, where structure-activity relationships are critical. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and confirming the identity of synthesized compounds.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on the prediction of its spectroscopic characteristics based on established principles and data from analogous compounds. Each section will also detail standardized experimental protocols for data acquisition, offering a comprehensive resource for chemists and analysts.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ). Furthermore, the interaction between neighboring protons leads to spin-spin splitting, providing information about the connectivity of atoms. The integration of the signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~ 2.60 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~ 1.20 | Triplet | 3H | Methyl protons (-CH₃) |

Rationale for Predictions:

-

Aromatic Protons (7.20 - 7.50 ppm): The nine aromatic protons on the two phenyl rings will resonate in the typical downfield region for aromatic compounds. Due to the substitution and the potential for restricted rotation between the rings, these protons are chemically non-equivalent and will likely appear as a complex multiplet.

-

Methylene Protons ( ~ 2.60 ppm): The two protons of the methylene group (-CH₂-) are adjacent to the chiral center created by the biphenyl linkage, making them diastereotopic. They are also adjacent to a methyl group, which will cause the signal to be split into a quartet.

-

Methyl Protons ( ~ 1.20 ppm): The three protons of the methyl group (-CH₃) are equivalent and are adjacent to a methylene group, resulting in a triplet.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Set the appropriate spectral parameters, including the number of scans, pulse width, and acquisition time. Acquire the free induction decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the reference standard (TMS at 0 ppm). Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., aromatic, aliphatic, etc.).

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is predicted to show a total of 10 distinct signals, as the two phenyl rings will have several unique carbon environments due to the substitution pattern.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons (ipso-carbons) |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 25 | Methylene carbon (-CH₂-) |

| ~ 15 | Methyl carbon (-CH₃) |

Rationale for Predictions:

-

Quaternary Aromatic Carbons (140 - 145 ppm): The two carbon atoms directly attached to the other phenyl ring and the one attached to the ethyl group are quaternary and will appear in the downfield region of the aromatic signals.

-

Aromatic CH Carbons (125 - 130 ppm): The remaining nine carbons in the aromatic rings that are bonded to hydrogen will resonate in this region. Due to the lack of symmetry, several distinct signals are expected.

-

Methylene Carbon (~ 25 ppm): The carbon of the -CH₂- group will appear in the aliphatic region.

-

Methyl Carbon (~ 15 ppm): The carbon of the -CH₃- group will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and calibrated.

Caption: Workflow for ¹³C NMR Spectroscopy.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Ion | Notes |

| 182 | [C₁₄H₁₄]⁺• | Molecular ion (M⁺•) |

| 167 | [C₁₃H₁₁]⁺ | Loss of a methyl radical (•CH₃) |

| 152 | [C₁₂H₈]⁺• | Loss of an ethyl radical (•C₂H₅) |

Rationale for Predictions:

-

Molecular Ion (m/z 182): The molecular weight of this compound is 182.26 g/mol , so the molecular ion peak is expected at m/z 182.[1]

-

Loss of Methyl Radical (m/z 167): A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical to form a stable benzylic-type cation.

-

Loss of Ethyl Radical (m/z 152): Cleavage of the bond between the ethyl group and the phenyl ring would result in the loss of an ethyl radical, leading to a biphenyl cation radical.

Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Gas chromatography-mass spectrometry (GC/MS) with electron ionization is a common method for analyzing volatile compounds like this compound.

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The vaporized sample travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying functional groups.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the aliphatic ethyl group.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (ethyl group) |

| ~ 1600, 1475 | C=C stretch | Aromatic ring |

| ~ 770 - 735 and ~ 700 | C-H out-of-plane bend | Ortho-disubstituted and monosubstituted patterns |

Rationale for Predictions:

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the aromatic rings will show stretching vibrations in this region.[5]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The C-H bonds of the ethyl group will absorb in this region.

-

Aromatic C=C Stretch (~ 1600, 1475 cm⁻¹): The carbon-carbon double bonds within the aromatic rings will exhibit characteristic stretching vibrations.[5]

-

C-H Out-of-Plane Bending (~ 770 - 735 and ~ 700 cm⁻¹): The out-of-plane bending of the C-H bonds on the substituted phenyl ring will give rise to a strong absorption characteristic of ortho-disubstitution. The monosubstituted phenyl ring will also show a characteristic absorption in this region.[6][7]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated total reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Caption: Workflow for ATR-IR Spectroscopy.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized methodologies for data acquisition. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, researchers can more effectively characterize this compound and confirm its structure in their synthetic and analytical workflows. While predicted data serves as a valuable guide, experimental verification remains the gold standard in chemical analysis.

References

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharos. (n.d.). 2-ethylbiphenyl. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Ethyl-1,1'-biphenyl [synhet.com]

- 3. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 4. 2-ethylbiphenyl - Pharos [pharos.habitablefuture.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Aromatics [quimicaorganica.org]

IUPAC name for 1-Ethyl-2-phenylbenzene

An In-depth Technical Guide to 2-Ethyl-1,1'-biphenyl

This guide provides a comprehensive technical overview of 2-ethyl-1,1'-biphenyl, a substituted aromatic hydrocarbon. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, synthesis, physicochemical properties, applications, and safety protocols. The information is presented to not only detail the "what" and "how" but also the underlying "why," reflecting field-proven insights and ensuring scientific integrity.

Introduction and Nomenclature

2-Ethyl-1,1'-biphenyl, also known by synonyms such as 1-ethyl-2-phenylbenzene and o-ethylbiphenyl, is an organic compound where an ethyl group is attached to one of the phenyl rings of a biphenyl scaffold.[1][2] Its chemical formula is C₁₄H₁₄ and it has a molecular weight of 182.26 g/mol .[2][3] The structure of biphenyl derivatives is of significant interest in medicinal chemistry and materials science due to the unique conformational properties arising from the rotatable bond between the two phenyl rings.

The International Union of Pure and Applied Chemistry (IUPAC) preferred name is 2-ethyl-1,1'-biphenyl .[2][4] This nomenclature clearly indicates an ethyl group at the 2-position of one of the biphenyl rings.

Synthesis of 2-Ethyl-1,1'-biphenyl: A Methodological Approach

The synthesis of substituted biphenyls like 2-ethyl-1,1'-biphenyl can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[5] This approach is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach for 2-ethyl-1,1'-biphenyl involves disconnecting the bond between the two phenyl rings. This leads to two potential sets of starting materials for a Suzuki-Miyaura coupling:

-

Route A: 2-ethylphenylboronic acid and bromobenzene.

-

Route B: Phenylboronic acid and 1-bromo-2-ethylbenzene.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail the protocol for Route B.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative lab-scale synthesis of 2-ethyl-1,1'-biphenyl.

Materials:

-

1-Bromo-2-ethylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq) in degassed toluene. Stir for 15 minutes at room temperature to form the active catalyst complex. The use of a phosphine ligand like PPh₃ is crucial as it stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Reaction Setup: To the catalyst solution, add 1-bromo-2-ethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). The excess of the boronic acid component is used to ensure complete consumption of the aryl halide. Potassium carbonate acts as the base required for the transmetalation step.

-

Reaction Execution: Add a degassed 3:1 mixture of toluene and water to the flask. The biphasic solvent system is common for Suzuki couplings, with the aqueous phase containing the base and the organic phase containing the reactants and catalyst. Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-ethyl-1,1'-biphenyl as a colorless oil.[6]

-

Synthesis Workflow Diagram

Sources

- 1. 2-ethylbiphenyl [stenutz.eu]

- 2. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-METHOXYBIPHENYL synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Precursors for 1-Ethyl-2-phenylbenzene

Introduction

1-Ethyl-2-phenylbenzene, also known as 2-Ethylbiphenyl (CAS No: 1812-51-7), is a biaryl hydrocarbon with the molecular formula C14H14[1]. The biphenyl scaffold is a "privileged" structure frequently encountered in medicinal chemistry, materials science, and agrochemicals due to its unique conformational properties and metabolic stability[2]. The synthesis of unsymmetrical biphenyls like this compound requires regioselective control to ensure the correct placement of substituents on the aromatic rings. This guide provides an in-depth exploration of the primary synthetic routes to the precursors of this compound, designed for researchers and drug development professionals. We will dissect the causality behind experimental choices, focusing on methodologies that offer high selectivity and yield, such as the Suzuki-Miyaura coupling, while also evaluating classical alternatives like Grignard reactions and Friedel-Crafts alkylation.

Chapter 1: The Suzuki-Miyaura Coupling Approach: A Strategy for Precision

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C(sp²)-C(sp²) bonds, making it an exemplary choice for synthesizing unsymmetrical biaryls[3][4]. The reaction's popularity stems from its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acid precursors[2][4]. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle[5].

Retrosynthetic Analysis

For the synthesis of this compound, two primary Suzuki-Miyaura disconnection pathways are viable. Both routes converge on the formation of the critical phenyl-phenyl bond.

Caption: Retrosynthetic analysis of this compound via Suzuki coupling.

Both routes are highly effective. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail the synthesis of the less common precursors.

Precursor Synthesis Strategy: Route A via 2-Ethylphenylboronic Acid

This strategy involves the coupling of a synthesized 2-ethylphenylboronic acid with a commercially available aryl halide like bromobenzene. The key challenge lies in the preparation of the ortho-substituted boronic acid.

Synthesis of 1-Bromo-2-ethylbenzene

The primary precursor for 2-ethylphenylboronic acid is 1-bromo-2-ethylbenzene. Direct bromination of ethylbenzene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to sterics. A more selective method is the Sandmeyer reaction starting from 2-ethylaniline.

Experimental Protocol 1: Synthesis of 1-Bromo-2-ethylbenzene via Sandmeyer Reaction

-

Diazotization: Dissolve 2-ethylaniline (1.0 eq) in an aqueous solution of HBr (48%, ~3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%, ~1.5 eq).

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with aqueous NaOH solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 1-bromo-2-ethylbenzene.

Precursor Synthesis Strategy: Route B via Phenylboronic Acid

This route utilizes the widely available phenylboronic acid and couples it with 1-bromo-2-ethylbenzene, the synthesis of which is described above. Phenylboronic acid is commercially available, but its synthesis from bromobenzene is a foundational organometallic procedure.

Experimental Protocol 2: Synthesis of Phenylboronic Acid

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small volume of anhydrous diethyl ether.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added[6]. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

-